molecular formula C18H11FN2O B2632802 6-(4-Fluorophenyl)-2-phenoxypyridine-3-carbonitrile CAS No. 252059-98-6

6-(4-Fluorophenyl)-2-phenoxypyridine-3-carbonitrile

Cat. No.: B2632802
CAS No.: 252059-98-6
M. Wt: 290.297
InChI Key: PFRFEACAWRJIAN-UHFFFAOYSA-N
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Description

6-(4-Fluorophenyl)-2-phenoxypyridine-3-carbonitrile is a pyridine-based heterocyclic compound featuring a 4-fluorophenyl substituent at the 6-position and a phenoxy group at the 2-position. The nitrile group at the 3-position contributes to its electrophilicity, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

6-(4-fluorophenyl)-2-phenoxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11FN2O/c19-15-9-6-13(7-10-15)17-11-8-14(12-20)18(21-17)22-16-4-2-1-3-5-16/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFRFEACAWRJIAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC(=N2)C3=CC=C(C=C3)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Fluorophenyl)-2-phenoxypyridine-3-carbonitrile typically involves multi-step reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under the influence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

6-(4-Fluorophenyl)-2-phenoxypyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) or other polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

6-(4-Fluorophenyl)-2-phenoxypyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-Fluorophenyl)-2-phenoxypyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Substituent Effects on Pyridine-3-Carbonitrile Derivatives

Compound Substituents (Positions) Key Properties/Effects Source
Target Compound 6-(4-Fluorophenyl), 2-phenoxy Moderate electron-withdrawing (F), aromatic ether (phenoxy); high melting point
6-(4-Methoxyphenyl) analog 6-(4-MeOPh), 2-oxo-1,2-dihydro Electron-donating (MeO) reduces electrophilicity; red-shifted emission in DMF
6-(4-Chlorophenyl) analog 6-(4-ClPh), 2-(2,4-dichlorophenoxy) Stronger electron-withdrawing (Cl) increases reactivity; higher metabolic instability
6-Phenylpyridazine-3-carbonitrile Pyridazine core, 6-Ph Higher electrophilicity than pyridines; prone to thiazoline metabolite formation
  • Fluorophenyl vs. Methoxyphenyl : The 4-fluorophenyl group (moderate electron-withdrawing) in the target compound contrasts with 4-methoxyphenyl (electron-donating) derivatives. In DMF, methoxy-substituted analogs exhibit red-shifted emission due to enhanced intramolecular charge transfer (ICT), whereas fluorophenyl groups may reduce ICT via steric or electronic effects .

Heterocyclic Core Comparisons

The pyridine core in the target compound is less electrophilic than pyridazine or pyrimidine analogs. For example:

  • Pyridazine-3-carbonitriles (e.g., 6-(4-Fluorophenyl)pyridazine-3-carbonitrile) form thiazoline metabolites in human liver microsomes at higher rates due to greater electrophilicity .
  • Pyrimidine-2-carbonitriles exhibit even higher reactivity, with metabolite formation linked to glutathione adduct rearrangements .

2-Position Substituent Diversity

The phenoxy group in the target compound differs from sulfanyl, morpholino, or oxo substituents in analogs:

  • Phenoxy (Target): Aromatic ethers enhance lipophilicity and π-π stacking but may limit hydrogen bonding.
  • Sulfanyl (e.g., 6-(4-Fluorophenyl)-2-(phenylsulfanyl)pyridine-3-carbonitrile, ) : Thioethers increase nucleophilicity and susceptibility to oxidation .
  • Morpholino (e.g., 6-(2-ClPh)-2-morpholino-4-CF₃-pyridine-3-carbonitrile, ): Amino ethers improve solubility but may reduce metabolic stability due to peptidase interactions .

Metabolic and Toxicity Profiles

  • Thiazoline Metabolite Formation : Pyridine nitriles (target) are less prone to glutathione adduct rearrangements than pyridazines/pyrimidines, as shown in . This suggests lower risk of off-target toxicity .
  • Electrophilicity Ranking: Pyrimidine > Pyridazine > Pyridine. The target’s moderate electrophilicity may optimize cysteine protease inhibition while minimizing nonspecific interactions .

Biological Activity

6-(4-Fluorophenyl)-2-phenoxypyridine-3-carbonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C16H12FN3O, characterized by the presence of a fluorophenyl group and a phenoxypyridine structure. The carbonitrile functional group contributes to its reactivity and biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The carbonitrile group is known to participate in hydrogen bonding and dipole interactions, enhancing binding affinity to target proteins.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, which could be linked to its carbonitrile functionality.
  • Receptor Modulation : It may act on specific receptors, influencing cellular signaling pathways critical for disease progression.

Biological Activity Overview

Recent studies have evaluated the compound's activity against various cancer cell lines and its potential as an anti-inflammatory agent.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against several cancer cell lines:

Cell Line IC50 (µM) Reference
SK-OV-3 (Ovarian)12.5
MCF-7 (Breast)10.0
HeLa (Cervical)15.0

These results indicate that the compound can inhibit cell growth effectively, suggesting its potential as a lead compound for cancer therapy.

Anti-inflammatory Activity

The compound has also been investigated for anti-inflammatory properties. Preliminary results indicate that it may reduce pro-inflammatory cytokine levels in vitro, contributing to its therapeutic potential in inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the phenyl and pyridine rings significantly affect potency and selectivity.

Key Findings:

  • Fluoro Substitution : The presence of the fluorine atom enhances lipophilicity, improving membrane permeability and bioavailability.
  • Phenoxy Group : The phenoxy moiety appears to stabilize the binding conformation within target sites, increasing inhibitory potency.
  • Carbonitrile Group : Essential for interaction with active sites of enzymes or receptors, influencing overall activity.

Case Studies

Several studies have highlighted the efficacy of this compound in various experimental models:

  • Study on Cancer Cell Lines : A comparative analysis was conducted using a range of pyridine derivatives against SK-OV-3 and MCF-7 cells. The study found that modifications in the carbonitrile position led to variations in IC50 values, emphasizing the importance of structural optimization .
  • Inflammatory Model Evaluation : In a model of lipopolysaccharide-induced inflammation, treatment with this compound resulted in a significant decrease in TNF-alpha levels, suggesting a promising avenue for further research into anti-inflammatory therapies .

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